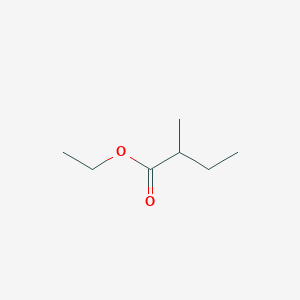

Ethyl 2-methylbutyrate

描述

Overview and Significance in Chemical Sciences

Ethyl 2-methylbutyrate (B1264701), also known as ethyl 2-methylbutanoate, is an organic ester with the chemical formula C₇H₁₄O₂. ontosight.ai It is formed from the condensation of 2-methylbutyric acid and ethanol (B145695). nih.gov This compound is a colorless liquid characterized by a powerful, green-fruity aroma, often reminiscent of apples. chemicalbook.comventos.com Its distinct scent and flavor profile make it a significant compound in the flavor and fragrance industries. ontosight.aigivaudan.com

In chemical sciences, ethyl 2-methylbutyrate is of interest as a fatty acid ethyl ester. nih.gov It serves as a model compound for studying esterification reactions and is a subject of research in biochemistry and pharmacology due to its unique properties. ontosight.ai The compound's presence in various fruits and its role as a plant and human metabolite also contribute to its scientific importance. nih.govebi.ac.uk

Historical Context of this compound Investigations

Historically, the investigation of this compound has been closely tied to the analysis of natural product aromas. It was identified as a key volatile component in a variety of fruits, including apples, strawberries, oranges, and pineapples, as well as in beverages like wine and cognac. nih.govchemicalbook.comfragranceconservatory.com Early research focused on isolating and identifying this ester from natural sources to understand the chemical basis of fruit aromas.

The development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) was pivotal in accurately identifying and quantifying this compound in complex mixtures. researchgate.net This led to its recognition as an important flavor and fragrance compound and spurred the development of synthetic production methods to meet industrial demand.

Current Research Landscape and Future Directions

The current research landscape for this compound is expanding, driven by consumer demand for natural and clean-label products. virtuemarketresearch.com A significant trend is the focus on biotechnological production methods, using enzymes like lipase (B570770) to produce "natural" this compound from renewable feedstocks. google.comsigmaaldrich.com This aligns with the growing preference for sustainable and environmentally friendly manufacturing processes. virtuemarketresearch.com

Future research is likely to concentrate on several key areas. One is the exploration of its enantiomers, ethyl (R)-(-)-2-methylbutanoate and ethyl (S)-(+)-2-methylbutanoate, which possess distinct aroma profiles. leffingwell.com The S-enantiomer, with its fresh, apple-like scent, is of particular interest. leffingwell.comnih.gov Additionally, ongoing research aims to enhance the efficiency of both chemical and biotechnological synthesis methods. google.comdatahorizzonresearch.com The application of this compound in new product formulations, particularly in the food and beverage and personal care sectors, continues to be an active area of investigation. virtuemarketresearch.comdatahorizzonresearch.com

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBXQFHJMCTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | ETHYL-2-METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052488 | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl-2-methyl butyrate appears as a colorless oily liquid with a fruity odor. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes., Dry Powder, Liquid; Liquid, colourless liquid/strong, green-fruity, apple-like odour | |

| Record name | ETHYL-2-METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

132.00 to 133.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, propylene glycol; very slightly soluble in water; miscible with most fixed oils | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.870 | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7452-79-1 | |

| Record name | ETHYL-2-METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7452-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007452791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1T4AB29DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Physicochemical Properties

Ethyl 2-methylbutyrate (B1264701) is a colorless, oily liquid. nih.gov It is characterized by its fruity odor. nih.govchemicalbook.com Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | 133 °C |

| Density | 0.865 g/mL at 25 °C |

| Refractive Index | 1.397 at 20 °C |

| Vapor Pressure | 7.4657 hPa at 20 °C |

| Flash Point | 26 °C |

| Water Solubility | 600 mg/L at 20 °C |

| LogP | 2.10 |

Sources: nih.govchemicalbook.comventos.comsigmaaldrich.comperfumersapprentice.comsielc.comecsa-chemicals.ch

Synthesis and Manufacturing

The primary method for synthesizing ethyl 2-methylbutyrate (B1264701) is through the Fischer esterification of 2-methylbutyric acid with ethanol (B145695) in the presence of an acid catalyst. ontosight.ai This is a widely used industrial process for producing esters for the flavor and fragrance industry. ontosight.ai

A continuous production method has been developed to improve efficiency. google.com This process involves continuously feeding 2-methylbutyric acid and ethanol into an esterification kettle with a catalyst like p-toluenesulfonic acid. google.com The crude ester is then distilled and rectified to obtain the final product. google.com

Biotechnological routes are also being explored, utilizing lipases to catalyze the esterification. google.com This method is significant for producing "natural" flavor and fragrance compounds from renewable sources. sigmaaldrich.com

Biological and Ecological Aspects of Ethyl 2 Methylbutyrate

Natural Occurrence and Distribution

Ethyl 2-methylbutyrate (B1264701) is a naturally occurring compound found in a variety of plants, contributing to the characteristic aroma of many fruits and beverages. nih.gov

This ester is a significant component of the aroma profile of several fruits, imparting a fruity and sweet fragrance. Its presence has been identified in:

Apples: Ethyl 2-methylbutyrate is a key contributor to the "ripe apple" flavor and is found in both the raw fruit and its fermented products. ebi.ac.ukbjcp.org It is associated with a sharp, sweet, green apple and fruity aroma. thegoodscentscompany.comperflavory.com

Strawberries: This compound is a known volatile flavor component in strawberries. scientificlabs.co.ukchemimpex.com

Blueberries: The presence of this compound has been noted in blueberries. nih.gov

Pineapple: It contributes to the fruity aroma of pineapple. thegoodscentscompany.com

Cantaloupe: Research has indicated its presence in cantaloupe.

Rhubarb: this compound is found in rhubarb. perflavory.com

Table 1: Fruits Containing this compound

| Fruit | Reference |

| Apples | ebi.ac.ukbjcp.orgthegoodscentscompany.comperflavory.com |

| Strawberries | scientificlabs.co.ukchemimpex.com |

| Blueberries | nih.gov |

| Pineapple | thegoodscentscompany.com |

| Rhubarb | perflavory.com |

The fermentation process often leads to the production or enhancement of this compound, making it a notable component in various alcoholic and non-alcoholic drinks.

Wines: It is a constituent of the aroma of wines. nih.govscientificlabs.co.uk The concentration and enantiomeric distribution can vary depending on the type of wine and aging process. acs.orgnih.gov

Ciders: As a derivative of apples, it is not surprising that this compound is a major contributor to the positive "apple" character in cider. bjcp.org Its concentration can be influenced by the yeast strain used for fermentation. researchgate.netmdpi.com

Beer: The compound can be found in beer, with its formation potentially influenced by hop-derived carboxylic acids during yeast fermentation. ebi.ac.uk

Apple Juice: this compound is naturally present in apple juice. researchgate.netquora.com

Table 2: Beverages Containing this compound

| Beverage | Reference |

| Wines | nih.govscientificlabs.co.ukacs.orgnih.gov |

| Ciders | bjcp.orgresearchgate.netmdpi.com |

| Beer | ebi.ac.uk |

| Apple Juice | researchgate.netquora.com |

Beyond fruits and beverages, this compound has been identified in other biological sources.

Human Feces: It has been detected as a human metabolite. nih.gov

Artemisia annua : This plant, also known as sweet wormwood, has been reported to contain this compound. mdpi-res.com

Opuntia ficus-indica : The prickly pear cactus is another plant in which this compound has been found. nih.govscispace.com

This compound exists as two enantiomers, (R) and (S), which can have different aromatic properties and distributions in nature.

In a study of 37 commercial red wines, the (S)-enantiomeric form was almost exclusively present, with an average concentration of approximately 50 μg/L. nih.gov The olfactory threshold of the (S)-form was found to be 1.53 μg/L, while a racemic mixture had a higher threshold of 2.60 μg/L. nih.gov The (S)-enantiomer is described as having fruity notes of green apple and strawberry, whereas the racemic mixture has a more generic, caustic, and fruity solvent-like odor. nih.gov Another study on wine found that white wines generally contained only the (R) form, while red wines had both enantiomers, with the proportion of the (S) form increasing with age. acs.org

Biochemical and Metabolic Pathways

The biosynthesis of esters like this compound in plants is a complex process involving several precursors and enzymatic reactions.

The formation of volatile esters in fruits is generally understood to occur via the alcohol acyltransferase (AAT) pathway. researchgate.net This pathway utilizes precursors derived from fatty acid and amino acid metabolism. researchgate.net For this compound, the direct precursors are ethanol (B145695) and 2-methylbutyric acid. nih.gov The biosynthesis of 2-methylbutyric acid in plants can be derived from the amino acid isoleucine.

Research on apples has highlighted the critical role of the AAT1 locus in the biosynthesis of esters that contribute to the "ripe apple" flavor, which includes this compound. ebi.ac.uk The production of these volatile compounds, including this compound, is modulated from fruit set to late ripening. researchgate.net

Metabolism in Mammalian Systems (e.g., Human Metabolite)

This compound is recognized as a human metabolite. chemicalbook.comnih.govebi.ac.uk In mammalian systems, its metabolic pathway is anticipated to begin with rapid hydrolysis into its constituent parts: ethanol and 2-methylbutyric acid. inchem.org This hydrolysis is carried out by carboxylesterases found in various tissues.

The resulting 2-methylbutyric acid is an endogenous compound in humans, serving as an intermediate product in the metabolism of the amino acid isoleucine. inchem.org Following its formation, 2-methylbutyric acid undergoes β-oxidation. This process leads to its cleavage, yielding acetyl-CoA and propionyl-CoA. inchem.org Propionyl-CoA is subsequently converted to succinyl-CoA. Both acetyl-CoA and succinyl-CoA can then be fully metabolized to carbon dioxide by entering the tricarboxylic acid (TCA) cycle. inchem.org Studies in rats have confirmed the in vivo metabolism of 2-methylbutyrate. nih.govexlibrisgroup.com A specific catabolic pathway for isoleucine has been identified that yields the R-series of metabolites, including R(-)-2-methylbutyrate, which is then further processed. nih.gov

Degradation and Transformation in Biological Systems

The transformation of this compound during aging, particularly in beverages like wine, is complex. While esters typically undergo hydrolysis over time—a reaction promoted by low pH and higher temperatures, leading to a decrease in concentration—the behavior of this compound can be contrary to this trend. mdpi.com

In many aged red wines and sparkling wines, the concentration of this compound has been observed to increase over time. researchgate.netunizar.esnih.gov This suggests that while hydrolysis occurs, the rate of its formation through the esterification of 2-methylbutyric acid and ethanol can be greater. mdpi.com Studies on accelerated aging of wines confirmed an increase in some branched-chain esters, including this compound. nih.gov This dynamic interplay between esterification and hydrolysis means that its concentration can rise during maturation and bottle aging, unlike many linear esters which are reduced by hydrolysis. mdpi.comresearchgate.net

The primary mechanism for the degradation of this compound in biological systems is through the action of esterases (carboxylesterases, E.C. 3.1.1.1). nih.gov These enzymes are a class of hydrolases that catalyze the cleavage of ester bonds. nih.gov Esterases generally show a preference for water-soluble esters with short-chain fatty acids, a category to which this compound belongs. nih.gov

The catalytic mechanism of most esterases involves a catalytic triad, typically consisting of serine, histidine, and an aspartic or glutamic acid residue. nih.gov The active site serine initiates a nucleophilic attack on the carbonyl carbon of the ester, leading to its hydrolysis into the corresponding alcohol and carboxylic acid. nih.gov Studies have demonstrated the hydrolysis of related esters by enzymes from various sources, including pancreatic juice and intestinal homogenates, indicating a widespread capacity for this reaction in mammals. inchem.org The optimal activity of these enzymes is dependent on factors such as pH and temperature, with many bacterial esterases showing optimal pH around 7.5 and temperatures between 43-60°C. nih.govnih.govmdpi.com

Biological Activity and Interactions

This compound is a well-established plant metabolite, contributing significantly to the aroma profile of numerous fruits. chemicalbook.comnih.govebi.ac.uk It is a key component of the characteristic scent of apples, strawberries, blueberries, and citrus fruits. chemicalbook.comnih.govscielo.br In apple juice, it is associated with fruity, ripe, and sweet aroma impressions. scielo.br

Research has detailed the biosynthetic pathways of its different stereoisomers in apples. The (S)-enantiomer, which is the dominant form, is derived from the amino acid (+)-isoleucine. researchgate.net In contrast, minor amounts of the (R)-enantiomer can be formed through the hydrogenation of ethyl (E)-2-methyl-2-butenoate (ethyl tiglate), another natural constituent of apples. researchgate.net The treatment of apple juice, such as using cold versus hot enzyme treatments during processing, can significantly influence the final concentration of this compound, highlighting its role as a marker for processing conditions. scielo.br

Table 1: this compound as a Plant Metabolite

| Plant Source | Finding | Reference(s) |

| Apple | A key aroma compound. (S)-form originates from isoleucine; (R)-form can be formed from ethyl tiglate. | chemicalbook.comscielo.brresearchgate.net |

| Strawberry | Identified as a natural constituent of strawberry aroma. | chemicalbook.com |

| Blueberry | Contributes to the characteristic aroma of blueberries. | chemicalbook.comnih.gov |

| Wine Grapes | Found in wines, where its concentration can increase during aging. | chemicalbook.commdpi.comresearchgate.net |

| Citrus Fruits | Reported as a component in orange and grapefruit juice. | chemicalbook.com |

This compound is a potent aroma compound with a powerful, green, and fruity odor, often described as apple-like. chemicalbook.com Its perception is highly dependent on its stereochemistry. The (S)-enantiomer is characterized by green apple and strawberry notes, whereas the racemic mixture is described as having a more generic and slightly harsh "caustic, fruity, solvent" odor. acs.org

Table 2: Chemo-sensory Properties of this compound

| Form | Odor Descriptor(s) | Olfactory Threshold (in dilute alcohol solution) | Key Interaction | Reference(s) |

| (S)-Ethyl 2-methylbutanoate | Green apple, strawberry | 1.53 µg/L | Enhances fruity aromas in mixtures. | acs.org |

| Racemic Mixture | Caustic, fruity, solvent | 2.60 µg/L | Contributes to overall fruit perception. | acs.org |

| General | Powerful, green-fruity, apple-like | Not specified | Can increase perceived intensity of other fruity esters at sub-threshold levels. | chemicalbook.comnih.gov |

Contribution to Chemo-sensory Perception

Odor Activity Values and Olfactory Thresholds

The olfactory threshold of this compound can vary depending on the medium. For instance, the flavor detection threshold in water has been reported to be 10 ppb for both its (R)-(-)- and (S)-(+)- enantiomers. leffingwell.com However, the odor threshold in an orange juice matrix is significantly higher than in water. researchgate.net In apple juice, the odor threshold for this compound was determined to be 0.06 μL/L. researchgate.net The (S)-(+)-enantiomer is described as having a fresh, fruity, apple-like scent and is considered substantially stronger than the (R)-enantiomer, with an odor threshold of 0.006 ppb in water. leffingwell.com

Table 1: Odor and Flavor Thresholds of this compound

| Enantiomer | Medium | Threshold | Description |

|---|---|---|---|

| (R)-(-)-ethyl 2-methylbutyrate | Water | 10 ppb | Fruity, caprylic with a medical-phenolic note |

| (S)-(+)-ethyl 2-methylbutyrate | Water | 0.006 ppb | Fresh fruity, apple-like |

| This compound | Apple Juice | 0.06 μL/L | - |

Contribution to Fruity Aroma Profiles

This compound is a key component in the aroma profiles of many fruits, including apples, strawberries, pineapples, and blackberries. ebi.ac.uknih.govpellwall.com It is described as having a powerful, green, fruity scent with notes of apple and pineapple. ecsa-chemicals.ch

Apple: This compound is a significant contributor to the aroma of 'Gala' apples and other apple cultivars, often described as having a sweet, strawberry-like or apple-like odor. nih.govashs.org Its presence is crucial for the characteristic "apple" flavor in certain varieties. nih.gov

Strawberry: In fresh strawberries, this compound is one of the key ester compounds that define the fruit's aroma. ebi.ac.uk

Blackberry: It plays a role in blackberry flavors by brightening the profile and adding impact. perfumerflavorist.com

Toxicological and Safety Research

Genotoxicity Studies (e.g., Ames Test, Micronucleus Assay)

Genotoxicity studies are conducted to assess the potential of a substance to cause damage to genetic material. This compound has been evaluated for its genotoxic potential using various assays.

In a BlueScreen assay, which uses human cells, this compound was found to be non-genotoxic and non-cytotoxic. hpa.gov.twuu.nl An Ames test, which assesses the potential for a substance to cause gene mutations, was conducted on this compound and the result was negative. vigon.comregulations.gov

Furthermore, an in vitro micronucleus assay was performed, and the results indicated that this compound did not increase the activity of cigarette smoke condensate in this assay. hpa.gov.tw Based on the available data, expert panels have concluded that this compound does not present a concern for genotoxicity. hpa.gov.twregulations.gov

Table 2: Genotoxicity Studies on this compound

| Test | Result | Reference |

|---|---|---|

| BlueScreen Assay | Negative for genotoxicity and cytotoxicity | hpa.gov.twuu.nl |

| Ames Test | Negative | vigon.comregulations.gov |

| In Vitro Micronucleus Assay | Did not increase activity of cigarette smoke condensate | hpa.gov.tw |

Repeated Dose Toxicity and Reproductive Toxicity

Repeated dose toxicity studies evaluate the effects of repeated exposure to a substance over a period of time. In a combined repeated-dose toxicity and reproduction/developmental toxicity screening test (OECD TG 422), Sprague-Dawley rats were administered this compound by oral gavage at doses up to 1000 mg/kg bw/day. hpa.gov.twuu.nluu.nl The study found no adverse effects in various organs and no significant treatment-related effects on functional neurobehavior. hpa.gov.tw The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was determined to be 333 mg/kg/day. uu.nluu.nl

The same OECD 422 study also screened for reproductive and developmental toxicity. The results showed no treatment-related effects on the reproductive capacity of the parental animals or on the pre- and post-natal development of the F1 generation. nih.gov Therefore, the available data suggest that this compound does not pose a risk for repeated dose or reproductive toxicity under the tested conditions. hpa.gov.twuu.nluu.nl

Sensitization and Irritation Potential

The potential for this compound to cause sensitization and irritation has been evaluated through various studies and assessments, with some conflicting reports. Several safety data sheets indicate that the substance shall not be classified as a skin or eye irritant. carlroth.comadv-bio.com One assessment concluded there were no reported irritation data for the skin, eye, or respiratory tract. hpa.gov.tw

However, other sources suggest it may cause mild skin and eye irritation. vigon.com Despite this, a skin sensitization test conducted on guinea pigs, following the OECD Test Guideline 406 (Maximisation Test), found no sensitizing effects. vigon.com Further assessments have determined that based on available data, the criteria for classification as a respiratory or skin sensitizer (B1316253) are not met. carlroth.comadv-bio.com

Inhalation Toxicity Assessments

Assessments of the inhalation toxicity of this compound have been conducted. One safety data sheet, referencing data from the European Chemicals Agency (ECHA), reports an acute inhalation LC50 (lethal concentration, 50%) in rats to be greater than 5.967 mg/L for a 4-hour exposure to a dust/mist form of the substance. carlroth.com

Regulatory Assessments and Safety Standards

This compound is subject to various regulatory assessments and safety standards due to its use in food and fragrance products.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound as a flavouring agent. In its 1997 evaluation, and confirmed in subsequent sessions, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". hpa.gov.twnih.govwho.intfemaflavor.org The substance is assigned JECFA number 206. nih.govfao.org

| Toxicological Monograph | FAS 40-JECFA 49/267 | nih.gov |

The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of this compound for its use as a fragrance ingredient. eui.euelsevierpure.comnih.gov The assessment covered multiple human health endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization, as well as environmental safety. eui.euuu.nlebi.ac.uk

RIFM Safety Assessment Highlights for this compound

| Endpoint | Finding | Reference |

|---|---|---|

| Genotoxicity | Not expected to be genotoxic. | hpa.gov.twuu.nl |

| Repeated Dose Toxicity | A No-Observed-Adverse-Effect Level (NOAEL) of 333 mg/kg/day was established. | uu.nl |

In the United States, the Food and Drug Administration (FDA) lists this compound as a synthetic flavoring substance that is permitted for direct addition to food for human consumption. nih.govfda.gov Its use is codified in the Code of Federal Regulations under 21 CFR 172.515. nih.govfda.govnih.gov

The Council of Europe (CoE) has also evaluated this substance, assigning it CoE number 265. fao.org

Applications and Industrial Relevance

Flavor and Fragrance Industry Applications

The primary applications of ethyl 2-methylbutyrate (B1264701) lie within the flavor and fragrance sector, where its potent and diffusive fruity notes are highly prized.

Ethyl 2-methylbutyrate is a commonly used flavoring agent in the food and beverage industry. vedaoils.comchemimpex.com It imparts a sweet, fruity flavor profile often described as reminiscent of apple, pineapple, and strawberry. vedaoils.comchemimpex.com This makes it a key ingredient in a wide array of products, including:

Candies vedaoils.comchemimpex.com

Baked goods vedaoils.comchemimpex.com

Desserts vedaoils.com

Carbonated drinks vedaoils.com

Juices vedaoils.com

Alcoholic beverages vedaoils.com

Its ability to enhance the sensory appeal of food products has made it a popular choice for creating and amplifying fruit flavors. chemimpex.com The compound is a constituent of the natural aroma of fruits like strawberries, blueberries, and apples. ebi.ac.uk Research has shown that this compound can significantly enhance the perception of sweetness in fruit juice and sugar-reduced beverages. ebi.ac.uk

Perfumes and colognes vedaoils.comchemimpex.com

Personal care products such as creams and lotions vedaoils.comperfumersworld.com

Soaps and detergents perfumersworld.comspecialchem.com

Its distinct aroma adds complexity and a warm, inviting character to fragrance compositions. vedaoils.com The stability of this compound varies depending on the product base, showing good performance in alcoholic perfumes, creams, and detergents, but less stability in products like antiperspirants and soaps. perfumersworld.comspecialchem.com

Pharmaceutical and Other Industrial Uses

Beyond its primary role in flavors and fragrances, this compound also serves as an intermediate in chemical synthesis and is being explored for other industrial applications.

This compound can act as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals. vedaoils.comchemimpex.comontosight.ai Its structure provides a building block for creating various chemical compounds. vedaoils.com While its direct use as an active pharmaceutical ingredient is not its primary function, it can be used as an excipient in drug formulations to aid in the solubility and absorption of active ingredients. chemimpex.com

While still an area of emerging research, the properties of esters like this compound suggest potential applications in fields such as organic electronics. Its role as a solvent and its specific chemical characteristics could be leveraged in the formulation of materials for this sector. chemimpex.com

Advanced Research Topics and Emerging Trends

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies for aroma compounds like ethyl 2-methylbutyrate (B1264701) are crucial for understanding how molecular features influence sensory perception. These studies investigate the link between the chemical structure of a molecule and its perceived odor and taste.

Correlations Between Chemical Structure and Sensory Perception

The sensory profile of ethyl 2-methylbutyrate is intrinsically linked to its molecular structure, particularly its chirality. The compound exists as two different stereoisomers, or enantiomers: (S)-(+)-ethyl 2-methylbutanoate and (R)-(-)-ethyl 2-methylbutanoate. These enantiomers, while chemically similar, exhibit distinct aroma characteristics.

The (S)-enantiomer is generally described as having a more potent and desirable aroma, often characterized by fresh, fruity, and apple-like notes. leffingwell.com Its odor threshold is significantly lower, at 0.006 parts per billion (ppb) in water, indicating a higher potency. leffingwell.com Sensory analysis highlights its contribution to fruity descriptors such as green apple and strawberry. nih.gov In contrast, the (R)-enantiomer is described as having a fruity but also a less specific, sometimes medical-phenolic, note. leffingwell.com The flavor detection threshold for both enantiomers in water has been reported at 10 ppb. leffingwell.com

| Enantiomer | Reported Aroma Descriptors | Odor Threshold (in water) | Reference |

|---|---|---|---|

| (S)-(+)-ethyl 2-methylbutanoate | Fresh fruity, apple-like, green apple, strawberry | 0.006 ppb | leffingwell.comnih.gov |

| (R)-(-)-ethyl 2-methylbutanoate | Fruity, caprylic, medical-phenolic, sweet but unspecific | Not specified | leffingwell.com |

Novel Analytical Approaches

The detection and quantification of this compound in complex samples like food and beverages require sophisticated analytical techniques. Research is focused on developing faster, more sensitive, and higher-throughput methods.

Development of High-Throughput Screening Methods

Traditional analytical methods, while accurate, can be time-consuming. To accelerate research and quality control, high-throughput screening (HTS) methods are being developed. These methods allow for the rapid analysis of a large number of samples.

One approach involves downscaling fermentation or reaction processes into microtiter plates (MTPs) in a 96-well format. nih.govbohrium.com The volatile compounds produced, such as esters, can then be analyzed directly from the headspace of these vials using techniques like direct-inlet mass spectrometry (DI-MS). nih.govresearchgate.net This automated method allows for the analysis of over 1500 samples in a single day, making it a powerful tool for screening large collections of microorganisms for their ability to produce specific flavor compounds. nih.gov

Sustainable Production and Green Chemistry Initiatives

There is a growing market demand for natural and sustainably produced flavor ingredients. datahorizzonresearch.com This has spurred research into green chemistry initiatives for the synthesis of esters like this compound, moving away from traditional chemical methods towards more environmentally friendly processes. virtuemarketresearch.com

Optimization of Enzymatic Synthesis for Environmental Sustainability

Enzymatic synthesis, or biocatalysis, is a cornerstone of green chemistry for ester production. This method utilizes enzymes, typically lipases, as catalysts instead of harsh chemical reagents. Lipases can catalyze esterification reactions under mild conditions, often in solvent-free systems, which reduces waste and energy consumption. ctpa.org.ukresearchgate.net

Research has focused on optimizing the conditions for enzymatic ester synthesis to maximize yield and efficiency. A key technique used is Response Surface Methodology (RSM), which helps in identifying the optimal parameters for the reaction, such as temperature, enzyme concentration, and the molar ratio of substrates (alcohol to acid). researchgate.netresearchgate.net For the synthesis of similar short-chain esters like ethyl butyrate (B1204436) and ethyl hexanoate, studies have identified optimal temperatures around 45-50°C. researchgate.netresearchgate.netnih.gov The substrate molar ratio is also critical; an excess of the alcohol is often used to shift the reaction equilibrium towards the product, though a very high excess can inhibit the enzyme. researchgate.net

A significant advancement is the use of immobilized enzymes, where the lipase (B570770) is fixed onto a solid support, such as magnetic nanoparticles or polymer beads. researchgate.netresearchgate.netnih.gov This allows the enzyme to be easily separated from the reaction mixture and reused for multiple cycles, improving the cost-effectiveness and sustainability of the process. nih.govrsc.org For instance, the lipase Novozym 435 is widely used for this purpose. researchgate.net Furthermore, research into lipase-catalyzed resolution allows for the stereoselective synthesis of specific enantiomers, such as (R)-ethyl 2-methylbutyrate, which is of great interest for creating specific flavor profiles. google.com

| Ester | Enzyme | Optimal Temperature | Optimal Substrate Molar Ratio (Alcohol:Acid) | System | Reference |

|---|---|---|---|---|---|

| Ethyl Butyrate | Immobilized Lipase | 45 °C | 1:1 | Solvent-based | researchgate.net |

| Ethyl Butyrate | Lipase A from Candida antarctica (immobilized) | 45 °C | 1:1 | Solvent-free | nih.gov |

| Ethyl Hexanoate | Novozym 435 | 48.8 °C | 3.39:1 | Solvent-free | researchgate.net |

Interdisciplinary Research Perspectives

Research on this compound is increasingly interdisciplinary, bridging chemistry with food science, microbiology, sensory science, and even environmental science.

The connection between analytical chemistry and sensory science is fundamental. Studies correlate quantitative data from GC-MS with sensory panel evaluations to understand how the concentration of esters like this compound affects the final perception of wine or other foods. This can lead to the development of models that predict sensory defects or positive attributes based on chemical composition. acs.org

In microbiology, researchers screen various yeast and bacteria strains to find those that can produce desirable aroma profiles, including specific esters, during fermentation. bohrium.com This links microbial metabolism with flavor chemistry and food technology.

A more recent interdisciplinary frontier is the study of the atmospheric chemistry of volatile flavor compounds. Research investigates the reactivity of short-chain esters like ethyl butyrate and its branched derivatives (including this compound) with atmospheric oxidants. copernicus.org This work helps to determine the fate of these compounds in the environment and their potential impact on air quality, connecting the flavor and fragrance industry with environmental science. copernicus.org

Integration with Materials Science and Biotechnology

The application of this compound is expanding beyond its traditional use as a simple flavor and fragrance additive. Advanced research is increasingly focused on its integration into biotechnology and materials science, opening up novel applications and more efficient, sustainable production methods.

Biotechnology Integration

The intersection of this compound with biotechnology is a burgeoning field, primarily centered on its synthesis through enzymatic and microbial processes, its role in food biotransformation, and its application in agriculture.

Biocatalytic Synthesis: A significant trend is the shift from chemical synthesis to biocatalysis for producing this compound. This "green" approach utilizes enzymes, such as lipases, or whole-cell microorganisms as catalysts. google.comugm.ac.id Lipases, particularly from Candida and Rhizopus species, are widely studied for their efficiency in catalyzing the esterification of 2-methylbutyric acid and ethanol (B145695). google.comnih.gov Research has focused on optimizing reaction conditions like temperature, substrate molar ratio, and the use of various solvents or solvent-free systems to maximize yield and purity. nih.govresearchgate.net Immobilizing enzymes on supports, such as magnetic nanoparticles, enhances their stability and allows for repeated use, making the process more economically viable. nih.govresearchgate.net Furthermore, specific lipase-catalyzed resolutions are being developed to produce high-purity single enantiomers, such as (R)-ethyl 2-methylbutyrate, which is valuable for applications requiring specific chiral flavor profiles. google.comgoogle.com

Interactive Data Table: Biocatalytic Synthesis of Ethyl Esters

| Biocatalyst | Substrates | Key Findings | Conversion/Yield | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase A (CALA-MNP) | Butyric acid, Ethanol | Optimal conditions: 45°C, 1:1 molar ratio, 6 hours. | >96% | nih.gov |

| Candida antarctica Lipase B (CALB-MNP) | Butyric acid, Ethanol | Achieved high conversion at a lower temperature of 25°C. | >90% | researchgate.net |

| Rhizopus chinensis Lipase (RCL) | (R,S)-ethyl 2-methylbutyrate | Selective hydrolysis to produce (R)-ethyl 2-methylbutyrate. | 24.6% yield, 95.0% optical purity | google.com |

Biotransformation in Food and Beverages: In food biotechnology, this compound is a key compound produced or modified during fermentation. In brewing, yeast can convert methyl esters from hops into their corresponding ethyl esters, like this compound, through transesterification, significantly impacting the final aroma profile of the beer. lallemandbrewing.com Similarly, in the fermentation of fruit juices, lactic acid bacteria (LAB) and yeasts like Saccharomyces boulardii can alter the concentration of esters, including this compound, contributing to the development of complex and desirable fruity flavors. jmb.or.kr Research shows that the final concentration of this ester can be influenced by the specific microbial strains used and the fermentation conditions. jmb.or.krebi.ac.uk

Pest Management: In agricultural biotechnology, this compound has been identified as a potent attractant for certain pest insects. It is a component of lures used for trapping pestiferous social wasps, such as yellowjackets (Vespula and Dolichovespula species). researchgate.net This application is crucial for developing targeted and environmentally friendly pest management strategies, moving away from broad-spectrum chemical pesticides. Research in this area focuses on optimizing lure compositions and understanding the chemical ecology behind the attraction to improve trapping efficiency for population monitoring and control. researchgate.net There is also emerging research into the insecticidal properties of related compounds for managing agricultural and household pests. google.com

Materials Science Integration

While direct integration is less established than in biotechnology, the properties of this compound make it a candidate for innovative applications in materials science, particularly in controlled-release systems and interactions with functional polymers.

Controlled-Release Systems: As a volatile organic compound used in fragrances and as an insect attractant, the effective application of this compound often depends on its gradual release over time. ventos.comecsa-chemicals.chfragranceconservatory.com This presents an opportunity for integration with materials science through the development of controlled-release systems. Encapsulating the ester within porous materials, microcapsules, or polymer matrices could provide sustained emission. This is relevant for creating long-lasting air fresheners, active packaging that preserves food aroma, and more effective, longer-lasting insect lures. researchgate.net The stability of this compound in various matrices, such as lotions and detergents, is a key research parameter for its use in perfumed consumer products. specialchem.com

Interaction with Functional Polymers: Research into wine remediation has explored the use of biodegradable polymers like polylactic acid to remove undesirable compounds. researchgate.net Intriguingly, these studies also measured the interaction of the polymer with desirable flavor compounds, noting that the polymer surface area can influence the concentration of esters, including this compound, in the wine. researchgate.net This suggests a potential for designing functional polymer systems that can selectively bind or release specific flavor and aroma compounds. Such smart materials could be used in food processing to fine-tune aroma profiles or in developing sensors for quality control.

Conclusion and Future Research Directions

Summary of Key Research Findings

Ethyl 2-methylbutyrate (B1264701), an organic ester with the chemical formula C₇H₁₄O₂, is a colorless liquid recognized for its potent, green, and fruity aroma, often reminiscent of apples. chemicalbook.comodowell.comnih.gov Its synthesis is typically achieved through the esterification of 2-methylbutyric acid with ethanol (B145695). chemicalbook.comontosight.ai This compound is a naturally occurring metabolite in numerous plants and is a constituent of the aroma of wines, strawberries, blueberries, and apples. chemicalbook.comnih.gov

Research has extensively documented the presence of ethyl 2-methylbutyrate in a wide array of natural sources, including citrus fruits, wild berries, pineapple, cheese, milk, mango, and cognac. chemicalbook.comodowell.comfragranceconservatory.com Its primary application lies in the food and beverage industry as a flavoring agent and in the fragrance industry to impart fruity notes to perfumes and other scented products. odowell.comontosight.aivedaoils.com

A significant area of research has focused on the sensory properties of its enantiomers. The (S)-(+)-enantiomer is described as having a fresh, fruity, apple-like aroma, while the (R)-(-)-enantiomer possesses a more unspecific fruity and sweet note. leffingwell.com Studies in wine have revealed that the (S)-enantiomer is almost exclusively present and enhances the perception of fruity aromas, particularly black-berry-fruit descriptors. nih.govacs.org The olfactory threshold of the (S)-form is notably lower than that of the racemic mixture, indicating its potent contribution to aroma. nih.govacs.org

The production of this compound can be achieved through various methods, including continuous production involving the reaction of 2-methylbutyric acid and ethanol with a catalyst. google.com Additionally, catalytic methods using butene and nickel carbonyl or ethylene (B1197577) and carbon monoxide have been described. chemicalbook.comodowell.com

Recent market analysis indicates a significant and growing demand for this compound, particularly in the food and beverage and cosmetics and personal care sectors. virtuemarketresearch.com This growth is driven by consumer preference for natural and clean-label ingredients. virtuemarketresearch.com

Identified Gaps in Current Knowledge

Despite the existing body of research, several knowledge gaps concerning this compound remain.

Comprehensive Biosynthetic Pathways: While it is known that this compound is a natural product, the specific enzymatic and metabolic pathways leading to its formation in many fruits and fermented products are not fully elucidated. For instance, the transformation of L-isoleucine to its various metabolites, including this compound, requires further investigation to understand the enantiomeric distribution in different fermented foods. researchgate.net

Sensory Interactions in Complex Matrices: Although the individual sensory properties of the enantiomers are somewhat understood, their perceptual interactions with other volatile compounds in complex food and beverage matrices are not well-documented. Research has shown synergistic effects on fruity aroma perception in wine, but more comprehensive studies are needed across a wider range of products. researchgate.net

In Vivo Metabolism and Human Health Effects: While considered to be of low toxicity, detailed studies on the in vivo metabolism of this compound in humans are limited. ontosight.ai Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for a complete safety assessment, especially with its increasing use as a food additive.

Technological Applications Beyond Flavor and Fragrance: The primary application of this compound is in the flavor and fragrance industry. vedaoils.com Research into its potential use in other industrial applications, such as a solvent or an intermediate in the synthesis of other valuable chemicals, is not extensive. vedaoils.comchemimpex.com

Environmental Fate and Impact: Information regarding the environmental fate and potential ecological impact of this compound is not widely available. As its production and use increase, understanding its persistence, bioaccumulation, and toxicity in the environment becomes more critical.

Recommendations for Future Research Endeavors

To address the identified knowledge gaps, the following future research endeavors are recommended:

Elucidation of Biosynthetic Pathways: Future research should focus on identifying and characterizing the enzymes and genes involved in the biosynthesis of this compound in key fruits and fermented products. This could involve using transcriptomics, proteomics, and metabolomics approaches.

In-Depth Toxicological and Metabolic Studies: Detailed in vivo studies in animal models and, where ethically permissible, in humans are needed to fully understand the metabolism and potential long-term health effects of this compound.

Exploration of Novel Applications: Research should be directed towards exploring the potential of this compound as a green solvent, a building block for the synthesis of specialty chemicals, or in other novel industrial applications.

Chiral Synthesis and Separation: Developing more efficient and cost-effective methods for the chiral synthesis and separation of the (S)- and (R)-enantiomers would be highly beneficial for the flavor and fragrance industry, allowing for more precise control over the final aroma profile of products.

By addressing these research areas, a more complete understanding of this compound can be achieved, paving the way for its optimized and sustainable use in various industries.

常见问题

Q. What analytical methods are recommended for quantifying Ethyl 2-methylbutyrate in food or environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its sensitivity in detecting volatile esters. For food matrices (e.g., wine or apple juice), headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is effective for isolating and quantifying trace concentrations. Calibration curves should include internal standards like ethyl hexanoate to account for matrix effects. Reference thresholds (e.g., odor activity values >1 in wine) can indicate sensory relevance .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation should follow JECFA and FCC guidelines:

- GC analysis (≥98% purity) with flame ionization detection.

- Refractive index : 1.402–1.407 (n20/D).

- Specific gravity : 0.866–0.871 (d20/20). Acid value must not exceed 1.0 mg KOH/g to confirm minimal residual carboxylic acids. Cross-reference with spectral databases (e.g., SDBS, Wiley Registry) for NMR and IR consistency .

Q. What are the primary sensory attributes of this compound, and how are they evaluated in olfactory studies?

this compound is characterized by fruity (apple, strawberry) and sweet notes. Standardized sensory protocols involve:

- Reference solutions : 1.8 g/L in neutral carriers (e.g., ethanol/water).

- Panel training : Use triangle tests to ensure discrimination ability.

- Intensity scoring : Relative to anchors like linalool, with statistical checks (e.g., Wilcoxon test with Bonferroni correction) to address panelist fatigue or familiarity bias .

Advanced Research Questions

Q. How does this compound contribute to terroir expression in wine, and what experimental designs can isolate its role?

In wine, its production is strain-dependent during malolactic fermentation (MLF). To study terroir impacts:

- Design : Compare MLF strains (e.g., Oenococcus oeni VP41 vs. Enoferm alpha) across grape cultivars.

- Metrics : Quantify post-MLF concentrations via GC-MS and calculate odor activity values (OAVs).

- Multivariate analysis : Apply PCA to correlate ethyl ester levels with sensory descriptors (e.g., "berry fruit" in Xinomavro wines) .

Q. What methodological approaches resolve contradictions between this compound's sensory pleasantness and potential health risks?

Contradictions arise from context-dependent effects:

- Sensory studies : Pleasantness ratings require longitudinal designs to control for odorant familiarity (e.g., repeated exposure over 29 trials) .

- Health studies : Use case-control designs to assess asthma associations. Measure indoor microbial sources (e.g., Aspergillus spores) via air sampling and link to VOC concentrations using regression models .

Q. How do processing techniques (e.g., ultra-high pressure vs. HTST) affect this compound stability in fruit juices?

Experimental workflows include:

- Treatment groups : Apply UHP (600 MPa) and HTST (90°C/30s) to NFC apple juice.

- Storage trials : Monitor ester degradation at 4°C over 60 days using GC-MS.

- Statistical analysis : ANOVA to identify significant differences (p<0.05) in retention rates (e.g., UHP preserves 0.33 mg/L vs. HTST’s 0.04 mg/L) .

Q. What metabolic pathways explain this compound biosynthesis in microbial systems?

Key pathways involve esterification via alcohol acetyltransferases (AATs):

- Yeast/bacterial models : Knockout AAT genes (e.g., ATF1 in Saccharomyces) to assess production loss.

- Substrate feeding : Supplement with 2-methylbutyric acid and ethanol; track ester formation via isotopic labeling .

Methodological Notes

- Data Contradictions : Address variability by standardizing protocols (e.g., fixed concentration ranges in sensory studies) and reporting confidence intervals for health-related metrics .

- Interdisciplinary Collaboration : Combine metabolomics (GC-MS), microbiology (strain screening), and sensory science to holistically characterize this compound’s roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。